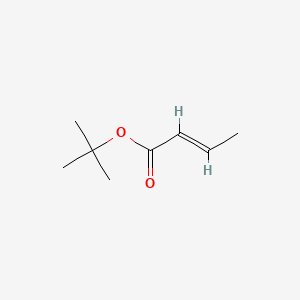

tert-Butyl crotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3246-27-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

tert-butyl but-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3 |

InChI Key |

QHSPZGZEUDEIQM-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC(C)(C)C |

Isomeric SMILES |

C/C=C/C(=O)OC(C)(C)C |

Canonical SMILES |

CC=CC(=O)OC(C)(C)C |

Other CAS No. |

3246-27-3 |

Pictograms |

Flammable; Corrosive |

Related CAS |

26373-50-2 |

Origin of Product |

United States |

Specific Organomagnesium Species: Tert Butylmagnesium Bromide and Diphenylmagnesium

Controlled Radical Polymerization Techniques

In addition to anionic polymerization, controlled radical polymerization techniques have been explored for monomers with similar structures, offering alternative pathways to well-defined polymers.

Organocatalyzed Photoredox Radical Cyclopolymerization

A recent development in polymer synthesis is the use of organocatalyzed photoredox radical cyclopolymerization. rsc.orgrsc.orgresearchgate.net This visible light-driven method has been applied to methacrylate- and acrylamide-crotonate hybrid monomers. rsc.org The process involves an atom transfer radical polymerization (ATRP)-type mechanism and proceeds through a sequence of intramolecular cyclization and intermolecular propagation. rsc.org This technique allows for the synthesis of polymers with cyclic repeating units and offers spatiotemporal control over the polymerization, effectively preventing crosslinking. rsc.orgrsc.org While not directly applied to this compound itself in the cited research, this method demonstrates a modern approach to controlling the polymerization of related crotonate-containing monomers, yielding diverse homopolymers and block copolymers. rsc.org

Hybrid Monomer Designs Incorporating this compound Moieties

Group-Transfer Polymerization (GTP) Considerations

The steric hindrance presented by the bulky tert-butyl ester group on the crotonate monomer significantly impacts its ability to undergo Group-Transfer Polymerization (GTP). acs.orgcapes.gov.br In studies using organic superacid catalysts for the GTP of various alkyl crotonates, a clear trend was observed: as the steric bulk of the alkyl ester group increases, the polymer yield decreases. acs.orgcapes.gov.br This effect is so pronounced that in one reported system, this compound (tBuCr) did not polymerize at all, while less hindered monomers like ethyl and n-propyl crotonate produced polymers in good yields. acs.orgcapes.gov.br This demonstrates that the steric profile of the monomer is a critical limiting factor for this type of polymerization. The challenge of polymerizing monomers with β-substituents due to steric hindrance is a well-known phenomenon. uc.eduresearchgate.net

Table 2: Effect of Ester Group Steric Hindrance on GTP Yield This table is interactive. Users can sort columns by clicking on the headers.

| Monomer | Ester Group (R) | Polymer Yield (%) | Mn ( kg/mol ) | Mw/Mn | Citation |

|---|---|---|---|---|---|

| Methyl Crotonate | Methyl | 46 | 7.3 | 1.12 | acs.org |

| Ethyl Crotonate | Ethyl | 72 | 13.5 | 1.20 | acs.org |

| n-Propyl Crotonate | n-Propyl | 78 | - | - | capes.gov.br |

| Isopropyl Crotonate | Isopropyl | 28 | - | - | capes.gov.br |

| This compound | tert-Butyl | 0 (No Reaction) | - | - | acs.org, capes.gov.br |

To better understand and manage the GTP of alkyl crotonates, kinetic modeling has been employed. uc.eduanu.edu.au A model developed for GTP using a silicon Lewis acid catalyst, such as N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imide, and a silyl (B83357) ketene (B1206846) acetal (B89532) initiator provides quantitative verification of the proposed elementary reactions. uc.eduanu.edu.aursc.org The model incorporates key steps including monomer activation by the Lewis acid catalyst, propagation of the living polymer chain, and crucial termination reactions. uc.edu A significant termination pathway in the GTP of crotonates is intramolecular cyclization of the propagating chain-end. anu.edu.au

The kinetic model reveals that the activation energy for this cyclization reaction (Ec) can exceed that of the propagation reaction (Ep). For instance, with a trimethylsilyl (B98337) moiety, Ec was found to be 37.8 kJ mol⁻¹ while Ep was 28.6 kJ mol⁻¹, indicating that termination reactions are disproportionately accelerated at higher temperatures. uc.eduanu.edu.au The model also confirms that increasing the bulkiness of the alkyl substituents on the silyl group of the catalyst increases the ratio of activation energies for cyclization versus propagation, which can help suppress termination reactions. uc.edu

Impact of Steric Hindrance of Ester Group on Polymerization Yields

Copolymerization Strategies

While the homopolymerization of crotonates can be challenging, this compound and its analogues exhibit surprisingly efficient copolymerization with cyclic ketene acetals (CKAs) like 2-methylen-1,3-dioxepane (MDO). dss.go.thcore.ac.uk This free-radical copolymerization process allows for the incorporation of degradable ester linkages into the polymer backbone via the radical ring-opening of MDO. dss.go.thcore.ac.uk

Analysis of the copolymerization of MDO with butyl crotonate (BCr) revealed a strong tendency to form alternating copolymers. core.ac.uk This alternating nature was confirmed by MALDI-TOF mass spectrometry and supported by experimentally calculated reactivity ratios, which were both significantly less than one (r_MDO = 0.105 and r_BCr = 0.017). core.ac.uk These values indicate that each monomer preferentially reacts with the other, rather than with itself. Because butyl crotonate is incapable of homopropagation under these conditions, only the alternating copolymer is produced when BCr is in high concentration. core.ac.uk This behavior is expected to extend to other alkyl crotonates, providing a pathway to novel, degradable, and biobased copolymers. core.ac.uk

Influence of Mg2+ / T C4h9 Ratio on Polymer Yield and Molecular Weight

Anionic Polymerization

Anionic polymerization is a key method for polymerizing tert-butyl crotonate, offering a pathway to polymers with high stereoregularity. The choice of initiator and reaction conditions plays a critical role in controlling the polymerization process and the structure of the final polymer.

The use of organomagnesium compounds, specifically Grignard reagents (RMgBr) and diorganomagnesium compounds (R₂Mg), as initiators in toluene (B28343) has been shown to be effective for the anionic polymerization of this compound. researchgate.netacs.orgacs.orgacs.org This system is notable for producing polymers with a high degree of stereoregularity. acs.orgresearchgate.netresearchgate.net

Research has explored initiators where the organic group (R) is tert-butyl (t-C₄H₉) or phenyl (C₆H₅). researchgate.netacs.org The polymerization of this compound (specifically the E-isomer) with tert-butylmagnesium bromide (t-BuMgBr) in toluene at a low temperature of -78°C yields poly(this compound). researchgate.net Analysis of the resulting polymer revealed a highly stereoregular structure, identified as a 1:1 mixture of erythro-diisotactic and threo-diisotactic polymers. researchgate.net In contrast, the Z-isomer of this compound did not undergo polymerization under the same conditions. researchgate.net

Among the organomagnesium initiators, diphenylmagnesium (B1604861) ((C₆H₅)₂Mg) has been identified as having particularly high initiator efficiency. researchgate.netacs.orgacs.orgacs.org Its effectiveness makes it especially useful for the preparation of oligomers, which are crucial for detailed stereostructure analysis. researchgate.netacs.orgacs.orgresearchgate.netresearchgate.net The oligomers of this compound produced can be transformed into oligo(methyl crotonate) through transesterification, allowing for fractionation and detailed analysis by techniques such as GPC and supercritical fluid chromatography. researchgate.netacs.orgacs.orgresearchgate.net This detailed analysis has led to the identification of a novel "diheterotactic" polymer structure. acs.org

The table below summarizes key research findings on the anionic polymerization of this compound using organomagnesium initiators in toluene.

| Initiator | R Group | Solvent | Temperature (°C) | Key Findings |

| RMgBr | tert-Butyl (t-C₄H₉) | Toluene | -78 | Polymerizes E-isomer; yields a 1:1 mixture of erythro- and threo-diisotactic polymer. researchgate.net |

| R₂Mg | Phenyl (C₆H₅) | Toluene | N/A | High initiator efficiency; produces polymer with high stereoregularity; useful for oligomer synthesis for structural analysis. researchgate.netacs.orgacs.orgacs.org |

An Examination of this compound and its Reactivity with Specific Organomagnesium Compounds

This compound, systematically known as tert-butyl (E)-but-2-enoate, is an unsaturated ester with diverse applications in chemical synthesis. This article details the specific polymerization reactions of this compound when initiated by the organomagnesium species tert-butylmagnesium bromide and diphenylmagnesium, focusing on the highly stereoregular nature of the resulting polymers.

General Properties of this compound

This compound is a colorless to nearly colorless liquid at room temperature. acs.org It is characterized by the following properties:

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (E)-but-2-enoate | |

| CAS Number | 79218-15-8 | |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.20 g/mol | |

| Density | approx. 0.89 g/cm³ | acs.org |

| Boiling Point | 82 °C at 97 mmHg | acs.org |

| Refractive Index | n20/D 1.425 | |

| Flash Point | 23 °C |

Polymer Characterization and Structure Property Relationships of Poly Tert Butyl Crotonate

Structural Characterization of Polymers and Oligomers

The structural characterization of poly(tert-butyl crotonate) and its corresponding oligomers involves a combination of spectroscopic and chromatographic techniques. These methods provide in-depth information about the polymer's stereochemistry, functional groups, and molecular size.

Spectroscopic Methods for Backbone and Ester Group Analysis

Spectroscopy is a primary tool for probing the molecular structure of poly(this compound), confirming the integrity of the repeating units and determining the stereochemical arrangement along the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of poly(this compound). Both ¹H and ¹³C NMR are used to confirm the polymer's structure, which consists of a poly(substituted methylene) backbone. acs.orgresearchgate.net

Research into the stereospecific polymerization of this compound has revealed the formation of highly stereoregular polymers. acs.org The analysis of these polymers by NMR shows distinct signals that can be attributed to the specific arrangement of the monomer units. For a highly stereoregular poly(this compound), the non-equivalence in the NMR signals for each α-CH, β-CH, β-CH₃, and t-C₄H₉O group is a key characteristic. acs.orgresearchgate.netacs.org This observation is well explained by a highly stereospecific structure, which has been described as "diheterotactic". acs.orgresearchgate.netacs.org This novel structure consists of a regular repetition of an ettt pentad, where e and t denote erythro and threo diads, respectively. acs.orgresearchgate.netacs.org

¹H NMR spectroscopy is also utilized to determine monomer conversion during polymerization by comparing the signal integrations of the polymer's methine protons against those of the unreacted monomer. rsc.org Furthermore, ¹H NMR can be used to calculate the number-average molecular mass (Mn) by analyzing the relative intensities of the signals from the repeating units versus the chain-end groups. rsc.org

¹³C NMR, often in conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135), provides detailed information on the carbon skeleton. It helps distinguish between CH, CH₂, and CH₃ groups, further confirming the polymer's microstructure. acs.org Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons, providing definitive structural assignments, especially for complex oligomeric structures. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) Note: Chemical shifts (δ) are given in ppm and are referenced to residual solvent signals. Actual values may vary based on solvent, temperature, and polymer tacticity.

| Nucleus | Assignment | Typical Chemical Shift (ppm) |

| ¹H NMR | t-Butyl protons (-C(CH₃)₃) | ~1.45 |

| Backbone methyl protons (β-CH₃) | ~1.0-1.3 | |

| Backbone methine proton (α-CH) | ~2.5-2.8 | |

| Backbone methine proton (β-CH) | ~1.8-2.2 | |

| ¹³C NMR | t-Butyl methyl carbons (-C(C H₃)₃) | ~28 |

| Quaternary t-Butyl carbon (-C (CH₃)₃) | ~80 | |

| Backbone methyl carbon (β-C H₃) | ~15-20 | |

| Backbone methine carbon (α-CH) | ~45-50 | |

| Backbone methine carbon (β-CH) | ~40-45 | |

| Carbonyl carbon (C=O) | ~170-175 |

This table is a representation based on general principles and published data. Specific assignments can be confirmed using 2D NMR techniques.

Infrared (IR) spectroscopy is a fundamental technique used to confirm the functional groups present in poly(this compound). The analysis of the IR spectrum provides evidence for the successful polymerization and the integrity of the ester group. The key feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tert-butyl ester group. Other characteristic bands include C-H stretching and bending vibrations of the alkyl groups and the polymer backbone. The resulting polymers are confirmed to have a poly(substituted methylene) structure based on their IR and NMR spectra. acs.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2970 | C-H Stretch (asymmetric) | -CH₃, -CH |

| ~2870 | C-H Stretch (symmetric) | -CH₃, -CH |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1460 | C-H Bend (scissoring) | -CH₂, -CH₃ |

| ~1365 | C-H Bend (umbrella) | t-Butyl group |

| ~1150 | C-O Stretch | Ester Linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D COSY, HMBC, DEPT-135)

Chromatographic Separation and Molecular Weight Analysis

Chromatographic methods are indispensable for determining the molecular weight characteristics of poly(this compound) and for separating its oligomers for more detailed structural analysis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of poly(this compound). acs.orgrsc.org The technique separates polymer chains based on their hydrodynamic volume in solution. From the GPC data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ or PDI = Mw/Mn) are determined. rsc.orgresearchgate.net

Studies on the group-transfer polymerization (GTP) of this compound have used GPC to demonstrate the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org For instance, certain polymerization conditions can yield polymers with Đ values as low as 1.14. researchgate.net GPC is also crucial for monitoring the progress of polymerization and for confirming the success of chain extension reactions to form block copolymers, as evidenced by a clear shift in the GPC trace to higher molecular weight. rsc.org

For a more fundamental understanding of the polymer's structure and stereochemistry, analysis of its short-chain analogues (oligomers) is necessary. Supercritical Fluid Chromatography (SFC) has proven to be a highly effective technique for the separation and fractionation of poly(this compound) oligomers. acs.orgresearchgate.netacs.orgresearchgate.net

In a detailed structural study, oligomers of this compound were first prepared and then fractionated into individual homologues, from the monomer up to the 10-mer, using a combination of GPC and SFC. acs.orgresearchgate.netacs.orgresearchgate.net This high-resolution separation was a critical step that enabled the subsequent analysis of individual oligomers by NMR and X-ray crystallography to determine their precise stereochemical configurations. researchgate.netacs.org The ability of SFC to separate oligomers based on their degree of polymerization, and in some cases even their stereoisomers, makes it a powerful tool in the detailed microstructural analysis of poly(this compound). researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of polymers, including poly(alkyl crotonate)s. This method provides detailed information about the molecular weight of polymer chains and can help identify polymer end-groups and any side products formed during polymerization. scispace.comrsc.org

For the analysis of similar poly(alkyl crotonate)s, samples are typically prepared by mixing the polymer solution with a matrix and an ionizing agent. acs.orgacs.org A common matrix used is 1,8-dihydroxy-9(10H)-anthracenone (dithranol), and sodium trifluoroacetate (B77799) often serves as the ionizing agent, with tetrahydrofuran (B95107) (THF) as the solvent. acs.orgacs.org The analysis of poly(ethyl crotonate) using MALDI-TOF MS has been used to identify protonated linear polymer chains, as well as products from cyclization reactions. acs.org The spectra can reveal different series of peaks corresponding to the linear polymer and various cyclic structures that may form. acs.org This level of detailed structural analysis is crucial for understanding the polymerization mechanism and the properties of the resulting material. While specific MALDI-TOF MS studies focusing exclusively on poly(this compound) are not detailed in the provided results, the methodology applied to other poly(alkyl crotonate)s and related polymers is directly applicable. scispace.comacs.orgacs.org For instance, in the study of other complex polymers, MALDI-TOF MS has been used to confirm high chain-end fidelity. rsc.org

X-ray Diffraction Analysis for Configurational Sequences

X-ray diffraction analysis is a critical tool for determining the three-dimensional arrangement of atoms within a crystalline polymer, providing insights into the configurational sequences along the polymer backbone. For poly(this compound) prepared with specific initiators like phenylmagnesium bromide, the resulting polymer is highly crystalline, making it suitable for X-ray diffraction studies. researchgate.net The stereoregularity of poly(this compound) is highly dependent on the initiator used in its synthesis. researchgate.net

Single Crystal X-ray Analysis for Oligomer Homologues

To overcome the challenges of analyzing high molecular weight polymers, single crystal X-ray analysis is often performed on their shorter, oligomeric homologues. researchgate.netacs.orgacs.org This strategy has been successfully applied to determine the detailed stereostructure of poly(this compound). researchgate.netacs.org

In a notable study, oligomers of this compound were prepared using diphenylmagnesium (B1604861) as an initiator. researchgate.netacs.orgacs.org These oligomers were then converted to their oligo(methyl crotonate) counterparts via transesterification to facilitate fractionation and crystallization. researchgate.netacs.orgacs.org The separated oligomer homologues, ranging from the monomer to the 10-mer, were subjected to single crystal X-ray analysis. researchgate.netacs.org

The analysis revealed that the polymerization is highly stereospecific, leading to a "diheterotactic" structure. acs.org The configurational sequences for specific oligomers were determined to be predominantly composed of erythro (e) and threo (t) diads in a specific repeating pattern. researchgate.netacs.org For example, the sequences for 6mer-A, 7mer-A, 8mer-A, and 7mer-B were identified as et(ettt)2, et(ettt)2et, et(ettt)3, and (ettt)3, respectively. researchgate.netacs.org This highly specific ettt structure explains the complex signal patterns observed in NMR spectra for the stereoregular poly(this compound). researchgate.netacs.org A separate X-ray crystallographic study on the dimer of E-tert-butyl crotonate confirmed the predominant formation of the erythro-diisotactic isomer. researchgate.netresearchgate.net

| Oligomer Homologue | Configurational Sequence |

| 6mer-A | et(ettt)₂ |

| 7mer-A | et(ettt)₂et |

| 8mer-A | et(ettt)₃ |

| 7mer-B | (ettt)₃ |

This table summarizes the configurational sequences of oligo(methyl crotonate) homologues, derived from poly(this compound), as determined by X-ray single crystal analysis. researchgate.netacs.org

Investigations into Macromolecular Architecture and Conformation

The macromolecular architecture and conformation of poly(this compound) have been extensively studied, revealing a polymer with a notably stiff backbone. researchgate.netkyoto-u.ac.jp This rigidity is attributed to the steric hindrance between the methyl group on the polymer backbone (β-methyl group) and the bulky tert-butyl ester group. kyoto-u.ac.jp This contrasts with polymers like poly(tert-butyl methacrylate), where the methyl group is in the α-position, resulting in a more flexible chain. kyoto-u.ac.jp

Solution Properties and Backbone Flexibility

The solution properties of poly(this compound) provide significant evidence for its semiflexible nature. researchgate.netvt.edutandfonline.com Studies using light scattering and viscometry on polymer fractions with narrow molecular weight distributions have been instrumental in quantifying this stiffness. researchgate.netacs.orgacs.org

Intrinsic Viscosity Studies

Intrinsic viscosity measurements are a classical method to probe the hydrodynamic volume and conformation of polymers in solution. For poly(this compound), these studies have been conducted in various solvents. researchgate.netkpi.ua

Research on poly(this compound) fractions in solvents like toluene (B28343), n-butyl chloride, and ethyl acetate (B1210297) at 25°C showed that the relationship between intrinsic viscosity and molecular weight is well-described by theories developed for wormlike chains, except at low molecular weights. researchgate.net This agreement confirms the semiflexible character of the polymer chain. researchgate.net A comparison with poly(sec-butyl crotonate) in toluene showed different viscosity-molecular weight relationships, highlighting the impact of the ester group's bulkiness on solution properties. kpi.ua

The Mark-Houwink-Sakurada equation, [η] = K Mᵃ, relates the intrinsic viscosity [η] to the molecular weight M. The exponent 'a' is indicative of the polymer's conformation in solution, with values for rigid rods being higher than for flexible coils.

| Polymer | Solvent | Temperature (°C) | K (x 10³) | a |

| Poly(this compound) | n-Butyl Chloride | 25 | 1.10 | 0.90 |

| Poly(this compound) | Toluene | 25 | 1.32 | 0.84 |

| Poly(this compound) | Ethyl Acetate | 25 | 2.50 | 0.77 |

| Poly(sec-butyl crotonate) | Toluene | 30 | Not Specified | Not Specified |

This table presents Mark-Houwink parameters for poly(this compound) in different solvents, as derived from intrinsic viscosity studies. The data for poly(this compound) is from a study by Noda et al., while the study on poly(sec-butyl crotonate) is for comparison. researchgate.netkpi.ua

Diffusion Coefficient Measurements

Diffusion coefficient measurements offer another avenue to explore the size and shape of polymer chains in solution. These measurements for poly(this compound) also support the model of a semiflexible, wormlike chain. researchgate.net

Studies on poly(this compound) with narrow molecular weight distributions in solvents such as n-butyl chloride, toluene, and ethyl acetate have provided diffusion coefficient data. researchgate.net The results from these hydrodynamic measurements are consistent with the persistence length values estimated from light scattering experiments, further solidifying the understanding of the polymer's stiff nature in solution. researchgate.net In related research on different polymer systems, Diffusion-Ordered Spectroscopy (DOSY) NMR has been used to confirm that different chemical moieties are part of the same polymer chain by showing they share the same diffusion coefficient. rsc.org

Light Scattering and Small Angle X-ray Scattering (SAXS)

The solution properties of poly(this compound) (PTBC) have been elucidated using light scattering and small-angle X-ray scattering (SAXS), which are powerful techniques for determining polymer chain conformation and stiffness in solution. Studies employing these methods have consistently shown that PTBC does not behave as a typical flexible coil. acs.org Instead, the particle scattering factor determined from light scattering experiments indicates that the polymer adopts an extended, semi-flexible conformation. smolecule.com

Local Chain Motions and Dielectric Relaxation

Dielectric relaxation studies are instrumental in probing the molecular motions within a polymer matrix. For poly(this compound), these analyses highlight its exceptionally rigid nature compared to structurally similar polymers like poly(tert-butyl methacrylate) (PTBM), where the methyl group is at the α-position rather than the β-position. kyoto-u.ac.jp

Dielectric Spectroscopy for Alpha and Beta Relaxations

Dielectric spectroscopy measurements on poly(this compound) over a wide range of temperatures and frequencies reveal distinct relaxation processes. kyoto-u.ac.jp The β-relaxation (Tβ), which is associated with the local molecular motion of the ester side group, is readily observed in PTBC near -58°C (at 30 Hz). kyoto-u.ac.jp This process reflects the rotation of the polar ester group around the bond connecting it to the main chain.

In stark contrast, the α-relaxation (Tα), which corresponds to the large-scale, micro-Brownian segmental motion of the main polymer chain, is not detected. kyoto-u.ac.jp The α-relaxation is fundamentally linked to the glass transition temperature (Tg), and its absence in the experimental window up to 200°C signifies that the glass transition of PTBC occurs at a very high temperature. kyoto-u.ac.jp This is a direct consequence of the polymer's exceptionally stiff backbone. For comparison, poly(tert-butyl methacrylate), which has a more flexible backbone, displays both β- and α-relaxations at significantly lower temperatures. kyoto-u.ac.jp

| Polymer | Relaxation | Temperature (at 30 Hz) | Associated Motion |

| Poly(this compound) (PTBC) | α-relaxation | Not observed up to 200°C | Main chain segmental motion |

| β-relaxation | -58°C | Local ester group motion | |

| Poly(tert-butyl methacrylate) (PTBM) | α-relaxation | 120°C | Main chain segmental motion |

| β-relaxation | 59°C | Local ester group motion |

This table presents data on the dielectric relaxations of Poly(this compound) and a comparative polymer, highlighting the absence of the α-relaxation for PTBC within the tested range. kyoto-u.ac.jp The data is interactive and can be sorted by column.

Impact of Steric Hindrance on Backbone Stiffness and Ester Group Motion

The unique properties of poly(this compound) are a direct result of steric hindrance between the β-methyl group and the bulky tert-butyl ester group. kyoto-u.ac.jp This intramolecular crowding severely restricts the rotational freedom of the polymer backbone, leading to the enhanced chain stiffness observed in scattering and dielectric studies. acs.orgkyoto-u.ac.jp The inability to detect the α-relaxation below 200°C is the most telling evidence of this extreme rigidity. kyoto-u.ac.jp

Interestingly, while the backbone is very stiff, the local motion of the ester group is less restricted in PTBC than in its isomer, PTBM. The β-relaxation temperature for PTBC is considerably lower than that for PTBM, indicating that the local motion of the ester group is more hindered by an α-methyl group (as in PTBM) than by a β-methyl group (as in PTBC). kyoto-u.ac.jp This demonstrates that steric factors can have highly specific and differing impacts on global chain dynamics versus local side-group motions.

Thermal Behavior and Decomposition Studies

The thermal properties of poly(this compound) are defined by its high thermal stability, a characteristic linked to its rigid chain structure, and a specific decomposition pathway dictated by its tert-butyl ester group.

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Stability

Differential Scanning Calorimetry (DSC) is a standard technique for measuring thermal transitions, including the glass transition temperature (Tg). rsc.org However, for the poly(crotonate) family, identifying the Tg via DSC has proven to be difficult. acs.orgacs.org

In the case of poly(this compound), DSC analysis did not detect a glass transition in the range tested, up to 200°C (473 K). kyoto-u.ac.jp This lack of an observable Tg corroborates the dielectric relaxation data and points to the polymer's exceptionally rigid nature and very high glass transition temperature. kyoto-u.ac.jp While the Tg is elusive, a crystalline melting point for PTBC has been reported to be near 252°C (525 K). kpi.ua This is in contrast to poly(sec-butyl crotonate), a related polymer with a slightly less bulky ester group, which shows a distinct Tg at 145°C (418 K) and no crystalline melting point. kpi.ua The difficulty in measuring Tg for poly(crotonates) is a known characteristic, often necessitating the use of other techniques like dynamic mechanical analysis (DMA). acs.org

| Thermal Property | Value | Method | Reference |

| Glass Transition Temp. (Tg) | > 200°C (> 473 K) | DSC | kyoto-u.ac.jp |

| Crystalline Melting Point (Tm) | ~252°C (525 K) | DSC | kpi.ua |

This table provides the key thermal transition data for Poly(this compound) as determined by DSC. The table is interactive.

Decomposition Mechanisms of tert-Butyl Ester Groups (e.g., olefin elimination, poly(crotonic acid) formation)

The thermal stability of poly(this compound) is intrinsically linked to the chemical nature of its bulky tert-butyl ester side groups. These groups are susceptible to thermal degradation at relatively low temperatures. oup.com The decomposition of poly(this compound) and similar polymers with tert-butyl esters proceeds through a distinct two-step mechanism. researchgate.netresearchgate.net This process involves the elimination of the corresponding olefin from the ester group, which results in the formation of poly(crotonic acid). researchgate.netresearchgate.net

The primary mechanism is an olefin elimination reaction, a type of non-radical, random chain scission. researchgate.net In the case of poly(this compound), the thermal energy induces the cleavage of the ester group. Specifically, the tert-butyl group is eliminated in the form of isobutylene, a gaseous olefin. This reaction is analogous to the cis-elimination mechanism observed in the thermal degradation of other polyesters like poly(3-hydroxyalkanoates), which also yields crotonic acid units. researchgate.net

Following the elimination of isobutylene, the polymer backbone is modified, resulting in the formation of poly(crotonic acid). researchgate.netcolab.ws This transformation significantly alters the chemical and physical properties of the material, converting the hydrophobic polyester (B1180765) into a more polar poly(carboxylic acid). Research has confirmed this two-step degradation pathway, where the loss of the tert-butyl groups as olefins is directly linked to the emergence of the poly(crotonic acid) structure. researchgate.netresearchgate.net This behavior is characteristic of polymers bearing tert-alkyl ester groups, which are known to undergo hydrolysis and thermal decomposition more readily than polymers with other alkyl groups like adamantyl groups. researchgate.netresearchgate.net

The table below summarizes the key features of the thermal decomposition of poly(this compound).

| Initial Polymer | Decomposition Mechanism | Volatile Byproduct (Olefin) | Final Polymer Product | Key Observation |

| Poly(this compound) | Two-step thermal elimination | Isobutylene | Poly(crotonic acid) | Decomposition occurs via cleavage of the tert-butyl ester groups. researchgate.netresearchgate.net |

This controlled thermal degradation pathway is a critical consideration in determining the processing window and potential applications of poly(this compound), particularly in fields requiring thermal stability.

Reactivity and Mechanistic Studies of Tert Butyl Crotonate

Conjugate Addition Reactions

Conjugate addition, or Michael addition, represents a fundamental class of reactions for α,β-unsaturated carbonyl compounds like tert-butyl crotonate. This process involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond, a key step in forming new carbon-carbon or carbon-heteroatom bonds. libretexts.org

The 1,4-conjugate addition of organometallic reagents, particularly Grignard reagents, to α,β-unsaturated esters is a pivotal method for carbon-carbon bond formation. mdpi.com While Grignard reagents can add directly to the carbonyl group (1,2-addition), the presence of a copper salt catalyst, such as cuprous chloride (CuCl), effectively directs the reaction toward exclusive 1,4-conjugate addition. mdpi.comsci-hub.st

The reaction of sec-butyl crotonate, a close analogue of this compound, with various Grignard reagents in the presence of catalytic amounts of cuprous chloride has been shown to be a practical route to 3-methylalkanoic acids. sci-hub.st The bulky ester group helps to sterically hinder the 1,2-addition to the carbonyl carbon. scispace.com For instance, the reaction with n-butylmagnesium bromide can achieve high yields of the 1,4-addition product. sci-hub.st Studies have demonstrated that increasing the Grignard reagent ratio from 1.2 to 1.5 equivalents can boost the yield of the conjugate adduct from 80% to 85%. sci-hub.st However, the effectiveness of the catalyst can be dependent on the reaction conditions and the specific Grignard reagent used. It has been noted that the catalyst may have a limited lifetime in the Grignard solution. scispace.com

The choice of Grignard reagent also influences the reaction's success. While primary alkyl Grignard reagents like n-butylmagnesium bromide give high yields, more sterically hindered reagents such as isopropyl bromide and tert-butyl chloride result in lower yields under similar conditions. sci-hub.st In some cases, such as the addition of ethylmagnesium bromide to sec-butyl crotonate, the uncatalyzed reaction can provide a yield as high as the catalyzed version, suggesting that 1,2-addition is not a significant competing pathway. scispace.com Conversely, the 1,4-addition of methylmagnesium bromide is highly dependent on the presence of the copper catalyst. scispace.com

For asymmetric synthesis, chiral ligands are employed in conjunction with copper catalysts to control the stereochemistry of the addition. The use of ligands like (R)-TolBINAP with copper(I) iodide has been effective in the asymmetric 1,4-addition of aliphatic Grignard reagents to unsaturated esters. thieme-connect.de

Table 1: Conjugate Addition of Grignard Reagents to Crotonate Esters

| Crotonate Ester | Grignard Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| sec-Butyl crotonate | n-Butylmagnesium bromide | CuCl | 1,4-Adduct | 85% | sci-hub.st |

| sec-Butyl crotonate | n-Octylmagnesium bromide | CuCl | 1,4-Adduct | 85% | sci-hub.st |

| sec-Butyl crotonate | Isopropyl bromide | CuCl | 1,4-Adduct | Lower Yield | sci-hub.st |

| sec-Butyl crotonate | tert-Butyl chloride | CuCl | 1,4-Adduct | Lower Yield | sci-hub.st |

| sec-Butyl crotonate | Ethylmagnesium bromide | Uncatalyzed (at 0°C) | 1,4-Adduct | 78% | scispace.com |

| sec-Butyl crotonate | Methylmagnesium bromide | CuCl required | 1,4-Adduct | - | scispace.com |

Role as a Reactive Intermediate in Organic Synthesis

This compound is a valuable reactive intermediate and building block in various synthetic applications. google.com Its structure, featuring an α,β-unsaturated ester, allows it to participate in a range of chemical transformations.

One significant application is its use as a precursor for synthesizing chiral β-amino acid derivatives, which are important structural motifs in pharmaceuticals. For example, this compound is a key starting material for producing chiral tert-butyl β-aminobutyrate. google.com It also serves as an intermediate in the synthesis of molecules with S1P1/Edgl receptor agonist activity, which have therapeutic potential. google.com

Beyond fine chemicals, this compound is an intermediate in the production of bulk chemicals and polymers. It can be hydrogenated to produce n-butanol, a valuable commodity chemical and biofuel. smolecule.com Furthermore, it functions as a monomer in polymerization reactions. Anionic polymerization of tert-alkyl crotonates, including the tert-butyl ester, yields polymers with unique properties such as increased thermal stability and resistance to hydrolysis. smolecule.comresearchgate.net The resulting poly(this compound) can be subsequently transformed, for instance by hydrolysis, into poly(crotonic acid). researchgate.net

The synthesis of this compound itself can be achieved in high yield through methods such as the mercury(II) trifluoroacetate-catalyzed reaction between S-tert-butyl cyclohexanecarbothioate and tert-butyl alcohol, highlighting its accessibility for synthetic applications. orgsyn.org

Theoretical and Computational Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms, reaction pathways, and selectivity of reactions involving crotonate esters. These studies provide molecular-level insights that complement experimental findings.

DFT calculations have been widely applied to investigate various reactions of crotonate esters, providing a deeper understanding of their reactivity. nih.gov These studies often focus on methyl, ethyl, or benzyl (B1604629) crotonates as models for the general crotonate system.

One major area of investigation is the elucidation of reaction mechanisms and the origins of stereoselectivity. For example, DFT calculations using the B3LYP method have been employed to model the stereocenter-forming step in the conjugate addition of amines to benzyl crotonate. nih.gov By calculating the energies of the transition states leading to the R- and S-enantiomers, researchers can predict and rationalize the enantioselectivity observed experimentally. nih.gov Similarly, DFT has been used to probe the regio- and stereoselectivity of 1,3-dipolar cycloaddition reactions involving methyl crotonate. These calculations help identify the most favorable reaction pathways by comparing the activation energies of different stereoisomeric and regioisomeric channels.

DFT is also instrumental in studying reaction kinetics and potential energy surfaces (PES). The reaction of methyl crotonate with hydroxyl radicals has been explored using high-level computational methods to map the PES for hydrogen abstraction and OH-addition pathways. researchgate.netrsc.orgrsc.org Such studies are crucial for understanding combustion chemistry and atmospheric degradation processes. researchgate.netrsc.orgrsc.orgconicet.gov.ar

Furthermore, computational models can clarify the role of catalysts and additives. In the aza-Michael addition of anilines to methyl crotonate, DFT calculations (B3LYP/6-311+G**) have helped explain how a phenol (B47542) additive can act as a promoter by activating the Michael acceptor through hydrogen bonding. academie-sciences.fr

Table 2: Examples of DFT Studies on Crotonate Ester Reactivity

| Crotonate Ester | Reaction Type | Computational Method | Focus of Study | Reference |

|---|---|---|---|---|

| Benzyl crotonate | Conjugate Addition of Amine | DFT (B3LYP) | Origin of enantioselectivity, transition state analysis | nih.gov |

| Methyl crotonate | Reaction with OH radical | QCISD(T), CBS-QB3, RRKM | Potential energy surfaces, reaction kinetics | researchgate.netrsc.orgrsc.org |

| Methyl crotonate | 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G(d)) | Regio- and stereoselectivity, reaction mechanism | |

| Methyl crotonate | Aza-Michael Addition | DFT (B3LYP/6-311+G**) | Role of solvent/additive as promoter | academie-sciences.fr |

| Benzyl crotonate | Conjugate Addition | DFT (M06-2X) | Free energy profile, prediction of enantiomeric excess (ee) | mdpi.com |

Advanced Applications and Material Science Contributions of Poly Tert Butyl Crotonate

Development of Specialized Polymeric Materials

The polymerization of tert-butyl crotonate leads to poly(this compound), a polymer with a poly(substituted methylene) structure. researchgate.net This polymer is part of a broader class of poly(alkyl crotonates) that are explored for creating specialized materials with distinct characteristics compared to more common acrylic polymers like poly(methyl methacrylate) (PMMA). researchgate.netkpi.ua

The hydrolysis resistance of poly(alkyl crotonates) is influenced by the steric bulk of the ester group. Research indicates that poly(this compound) is readily hydrolyzed. researchgate.netacs.org This susceptibility to hydrolysis is shared with other less bulky esters like tert-amyl esters. researchgate.netresearchgate.net The process involves the cleavage of the ester bond, resulting in the formation of poly(crotonic acid) and the elimination of the corresponding olefin, in this case, isobutylene. researchgate.netacs.org In contrast, polymers containing much bulkier adamantyl groups demonstrate significantly greater resistance to hydrolysis, highlighting a method for tailoring this property by selecting different alkyl substituents. researchgate.netresearchgate.net

Poly(alkyl crotonates), including poly(this compound), generally exhibit superior thermal stability compared to their poly(alkyl methacrylate) counterparts. researchgate.netacs.org The thermal decomposition of poly(this compound) occurs through a two-step mechanism. researchgate.netresearchgate.net This process involves the elimination of olefins from the ester groups, leading to the formation of poly(crotonic acid). researchgate.netacs.org

Studies comparing poly(alkyl crotonate)s to PMMA have shown higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5) for the crotonate-based polymers. researchgate.netacs.org For instance, poly(methyl crotonate) has a Tg of 122 °C and a Td5 of 359 °C, which are notably higher than the 104 °C Tg and 304 °C Td5 of PMMA prepared by the same method. researchgate.netacs.org While the glass transition temperature for poly(this compound) itself was not detected up to 200°C in one study, indicating high thermal resistance, related poly(alkyl crotonate)s show a clear trend of improved thermal properties. kyoto-u.ac.jp

| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Source |

|---|---|---|---|

| Poly(methyl crotonate) (PMeCr) | 122 °C | 359 °C | researchgate.net, acs.org |

| Poly(methyl methacrylate) (PMMA) | 104 °C | 304 °C | researchgate.net, acs.org |

| Poly(sec-butyl crotonate) (Poly(SBC)) | 418 K (145 °C) | Not Specified | kpi.ua |

| Poly(ethyl crotonate) (PEC) - 53% disyndiotacticity | 82 °C | Not Specified | researchgate.net |

| Poly(ethyl crotonate) (PEC) - 92% disyndiotacticity | 201 °C | Not Specified | researchgate.net |

Poly(alkyl crotonate)s are considered promising candidates for optical materials. kpi.ua For example, poly(sec-butyl crotonate) exhibits optical properties, such as transmissivity and refractive index, that are comparable to those of PMMA. kpi.ua However, it possesses distinct advantages, including a higher glass transition temperature and significant extensibility below this temperature, suggesting it could be used as an optical material with high flexibility and a high service temperature. researchgate.netkpi.ua Films made from poly(alkyl crotonate)s have demonstrated excellent optical clarity, with total light transmittance values reaching 91.9% and haze values below 5%, similar to PMMA films and glass plates. researchgate.netacs.org

Materials with Enhanced Thermal Stability

Precursor in Multi-Step Organic Synthesis

This compound is a versatile chemical raw material employed in sophisticated organic synthesis, particularly for producing chiral molecules and biologically active compounds. google.com Its bulky tert-butyl group can be leveraged to influence the stereoselectivity of reactions. google.comgoogle.com

A significant application of this compound is as a starting material for the synthesis of chiral β-aminobutyrate derivatives. google.com For instance, it is used to produce chiral tert-butyl β-aminobutyrate. google.com In synthetic routes aiming for high stereoselectivity, this compound is often chosen over less sterically hindered esters like ethyl crotonate. google.comgoogle.com The increased steric hindrance from the tert-butyl group helps to control the stereochemical outcome of the reaction, which is a critical factor in the synthesis of enantiomerically pure pharmaceutical intermediates. google.comgoogle.com

This compound serves as a key precursor in the synthesis of complex, biologically active molecules. Notably, it has been used as a raw material in the synthesis of compounds with S1P1/Edg1 receptor agonist activity. google.comgoogle.com These receptors are involved in various physiological processes, and their agonists are of interest for therapeutic applications. The synthesis pathway leverages this compound to construct the specific molecular framework required for this biological activity. google.com

Q & A

Q. What are the optimal synthetic conditions and purification methods for preparing tert-butyl crotonate with high stereochemical purity?

To synthesize this compound with high stereoregularity, organomagnesium initiators like RMgBr or RMg (R = t-CH, CH) in toluene are effective. For example, (CH)Mg demonstrates high initiator efficiency, yielding oligomers suitable for stereostructural analysis. Post-polymerization, transesterification to methyl crotonate followed by chromatographic fractionation (GPC or supercritical fluid chromatography) isolates stereoregular homologues. NMR and X-ray crystallography confirm the diheterotactic "ettt" pentad structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and stereoregularity?

1D C NMR and 2D techniques (COSY, HMQC, HMBC) are critical. For example, HMBC identifies long-range H-C couplings to quaternary carbons, while COSY resolves spin systems (e.g., methyl groups at δ 1.0–1.5 ppm coupled to adjacent CH groups). DEPT-135 experiments distinguish CH, CH, and CH carbons. For stereoregular polymers, H NMR signals of α-CH, β-CH, and tert-butyl groups exhibit nonequivalence due to the "ettt" sequence .

Q. How can researchers assess this compound’s role in modulating histone crotonylation in vivo?

In experimental acute kidney injury (AKI) models, systemic crotonate administration (e.g., 10 mM in cell culture or via intraperitoneal injection in mice) increases histone crotonylation, upregulating PGC-1α and sirtuin-3 while suppressing CCL2. Chromatin immunoprecipitation (ChIP-seq) identifies crotonylation-enriched genomic regions. Quantify renal function (serum creatinine) and inflammation markers (qRT-PCR for CCL2) to validate protective effects .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecific “ettt” diheterotactic polymerization of this compound?

The stereoregular "ettt" pentad arises from erythro (e) and threo (t) diad sequences during chain propagation. Initiators like (CH)Mg enforce a rigid coordination environment, favoring syndiotactic placement. X-ray analysis of oligomers (e.g., 7mer-A) reveals alternating α- and β-configurations, forming a double heterotactic helix. Kinetic studies show initiator efficiency correlates with steric bulk, as phenyl groups reduce chain termination .

Q. How does the ester group size in crotonate derivatives influence enantioselectivity in sulfa-Michael additions (SMA)?

In SMA reactions, this compound’s bulky ester group enhances enantiomeric ratios (92:8 er) compared to smaller esters (e.g., methyl or ethyl). Steric hindrance at the β-position directs nucleophilic attack, favoring one enantiotopic face. Optimize reaction time (8–12 h) and catalyst loading (e.g., bifunctional iminophosphorane) to balance yield and selectivity. Computational modeling (DFT) of transition states can rationalize steric effects .

Q. What metabolic engineering strategies improve microbial crotonate production from formate?

In Cupriavidus necator, a malonyl-CoA bypass pathway (vs. linear acetyl-CoA conversion) increases crotonate titers (1.74 mM vs. 0.82 mM) and yields (2.43 mmol/mol formate). Induce expression with L-arabinose (1 mM) and maintain ammonium sulfate (5–10 mM) to stabilize pH during growth (OD ~8.0). Monitor reassimilation post-45 h via HPLC and optimize induction timing to maximize productivity (83 µmol/L·h) .

Q. How do reaction kinetics differ between this compound and simpler esters (e.g., methyl crotonate) in gas-phase oxidation?

this compound’s HOMO energy (~10.25 eV) predicts OH radical reaction rates (k ≈ 4.28 × 10 cm/molecule·s). Compare with methyl crotonate (k = 4.05 × 10) using laser photolysis or smog chamber experiments. Computational methods (HF/6-31++G(d,p)) reveal electron-withdrawing ester groups stabilize transition states, accelerating H-abstraction at the α-carbon .

Q. What electrophysiological methods quantify crotonate’s allosteric modulation of ion channels like GLIC?

Use two-electrode voltage clamping in Xenopus oocytes expressing wild-type (WT) or mutant GLIC. Pre-β5 strand mutations (e.g., G26′A) invert crotonate’s effect from negative (IC ~1 mM) to positive modulation. Dose-response curves (0.1–10 mM crotonate) and noise analysis differentiate "loose" vs. "all-or-none" gating patterns. Co-crystallization with crotonate identifies binding sites in the orthotopic vestibular lumen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.